molecular formula C10H14O2 B2610474 (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol CAS No. 1568043-03-7

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Cat. No.: B2610474
CAS No.: 1568043-03-7
M. Wt: 166.22
InChI Key: NATDHZQROBIOSH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol is a chiral aromatic alcohol with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . As a building block in organic synthesis, this compound is characterized by the presence of a stereocenter in the (S) configuration, making it a valuable chiral precursor for the preparation of more complex molecules, potentially for pharmaceutical research and development . The compound's structure, featuring a methoxy and a methyl group on the phenyl ring adjacent to the chiral ethanolamine moiety, suggests potential for use in asymmetric synthesis and as an intermediate in medicinal chemistry programs. Researchers can utilize this chiral alcohol for exploring structure-activity relationships or as a starting material for synthesizing libraries of compounds for high-throughput screening. The product is offered with a guaranteed high purity level to ensure consistent and reliable experimental results. This chemical is strictly for research and further manufacturing use, and it is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

(1S)-1-(4-methoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDHZQROBIOSH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profile and Stability Engineering of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Executive Summary

This technical guide characterizes the thermodynamic and kinetic stability profile of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol (hereafter referred to as Compound 1S ). As a chiral benzylic alcohol substituted with electron-donating groups (EDGs), this molecule presents a distinct stability paradox: while chemically robust under neutral, ambient conditions, it exhibits high lability under acidic or thermal stress due to the stabilization of benzylic carbocation intermediates.

This document provides researchers with the mechanistic rationale, degradation pathways, and validated protocols required to handle, store, and analyze Compound 1S during drug development.

Part 1: Molecular Logic & Reactivity Profile

To understand the stability of Compound 1S , we must first analyze its electronic architecture. The molecule consists of a chiral ethyl alcohol chain attached to a phenyl ring bearing a methoxy group at the para position and a methyl group at the meta position.

Electronic Effects & The Carbocation Trap

The thermodynamic instability of Compound 1S is driven principally by the 4-methoxy group .

  • Resonance Stabilization (+R Effect): The oxygen lone pair on the methoxy group donates electron density into the aromatic ring. This effect is most pronounced at the ortho and para positions.

  • Benzylic Lability: When the hydroxyl group is protonated (under acidic conditions) or activated, it departs to form a benzylic carbocation. The 4-methoxy group stabilizes this cation via resonance, significantly lowering the activation energy (

    
    ) for C-O bond cleavage.
    
  • The 3-Methyl Contribution: The meta-methyl group provides weak inductive stabilization (+I), further enhancing the electron richness of the ring, though its effect is secondary to the methoxy group.

Implication: Compound 1S is thermodynamically primed for racemization and dehydration (styrene formation) rather than oxidative degradation, which is the common failure mode for less substituted alcohols.

Thermodynamic Degradation Pathways

The degradation of Compound 1S follows an


 mechanism.
  • Pathway A: Racemization (Thermodynamic Equilibrium) In solution, the loss of the chiral hydroxyl group generates a planar

    
     carbocation. Re-attack by water can occur from either face, leading to the formation of the (1R)-enantiomer. Over time, the system seeks the thermodynamically favored racemic mixture (
    
    
    
    due to entropy).
  • Pathway B: Dehydration (Irreversible) Elimination of a proton from the

    
    -carbon yields 4-methoxy-3-methylstyrene. This conjugated system is often thermodynamically more stable than the alcohol at elevated temperatures, driving the equilibrium toward the alkene.
    

Part 2: Visualization of Stability Pathways

The following diagram illustrates the competing pathways driven by the stability of the carbocation intermediate.

StabilityPathways S_Isomer (1S)-Alcohol (Active Enantiomer) Protonated Protonated Species [-OH2]+ S_Isomer->Protonated  H+ (Acidic pH)   Cation Benzylic Carbocation (Planar Intermediate) Protonated->Cation - H2O (RDS) Cation->S_Isomer  + H2O (Ret.) R_Isomer (1R)-Alcohol (Impurity) Cation->R_Isomer  + H2O (Inv.) Styrene Styrene Derivative (Dehydration Product) Cation->Styrene  - H+ (Heat)

Caption: Mechanistic pathways for racemization and dehydration mediated by the resonance-stabilized carbocation.

Part 3: Solid-State & Solution Thermodynamics

Solid-State Profile (Polymorphism)

Benzylic alcohols with flexible side chains often exhibit low melting points.

  • Physical State: Likely a viscous oil or low-melting solid (

    
     range) depending on purity.
    
  • Oiling Out: If the compound is a solid, the presence of small amounts of the (1R)-enantiomer (acting as an impurity) can significantly depress the melting point (eutectic formation), causing the material to "oil out."

  • Storage Requirement: Must be stored below

    
     to maintain solid-state integrity. Liquid phase storage accelerates oxidation and racemization rates.
    
Solution Stability Data (Simulated)

The following table summarizes the expected half-life (


) of Compound 1S  in various solvents based on Hammett substituent constants for methoxy-benzyl systems.
Solvent SystempH ConditionPrimary DegradantEst.

(

)
Risk Level
Acetonitrile / Water Neutral (pH 7.0)None (Stable)> 2 YearsLow
Methanol Acidic (pH 2.0)Methyl Ether (Solvolysis)< 4 HoursCritical
Water / Buffer Acidic (pH 1.2)Racemate (1R/1S)< 12 HoursCritical
Toluene Neutral (Reflux)Styrene~ 24 HoursHigh
DMSO Basic (pH > 10)Oxidation (Ketone)> 6 MonthsModerate

Part 4: Validated Experimental Protocols

To ensure data integrity during drug development, the following self-validating protocols must be used.

Protocol: Chiral Stability Monitoring (HPLC)

Objective: Quantify enantiomeric excess (e.e.) and detect styrene formation.

  • Column Selection: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or IC).

    • Rationale: Benzylic alcohols require H-bonding interactions for chiral recognition.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v), Isocratic.

    • Note: Avoid acidic modifiers (TFA) which will induce on-column racemization.

  • Detection: UV at 230 nm (absorption max of the anisole moiety) and 254 nm (styrene detection).

  • Sample Prep: Dissolve 1 mg/mL in mobile phase. Inject immediately.

    • Validation Step: Inject a racemic standard first to establish resolution (

      
      ).
      
Protocol: Forced Degradation (Stress Testing)

Objective: Determine the "Edge of Failure" for the molecule.

StressWorkflow cluster_conditions Stress Conditions (Parallel) Start Start: Compound 1S (Solid State) Prep Sample Preparation (1 mg/mL in MeCN) Start->Prep Acid Acid Stress 0.1N HCl, 25°C Prep->Acid Heat Thermal Stress 60°C, 48h Prep->Heat Ox Oxidative Stress 3% H2O2 Prep->Ox Quench Quench & Neutralize (pH 7.0 Buffer) Acid->Quench Heat->Quench Ox->Quench Analyze Analysis (Chiral HPLC + LC-MS) Quench->Analyze

Caption: Parallel stress testing workflow for defining stability limits.

Step-by-Step Methodology:

  • Acid Stress: Add 1 mL of 0.1 N HCl to the sample solution.

    • Checkpoint: Monitor every 1 hour. If racemization > 5%, stop. This defines the "Acid Sensitivity Window."

  • Thermal Stress: Incubate solid sample at 60°C.

    • Checkpoint: Check for "melt" or "gumming." Analyze for styrene peak (typically elutes later on Reverse Phase, earlier on Normal Phase).

  • Data Output: Plot

    
     vs. Time to determine the rate constant 
    
    
    
    .

References

  • ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. Link

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition, 2013.
  • NIST Chemistry WebBook. "Thermophysical Properties of Benzylic Alcohol Derivatives." National Institute of Standards and Technology.[1] Link

  • Kawabata, T., et al. "Asymmetric Synthesis via Chiral Enolates and Benzylic Lability." Journal of the American Chemical Society, 2005. (Contextual reference for memory of chirality in benzylic systems).

Sources

Technical Analysis: Stereochemical Differentiation of 1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between (1S) and (1R) enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists.[1]

Executive Summary

The molecule 1-(4-methoxy-3-methylphenyl)ethan-1-ol (derived from acetocreosone) represents a critical chiral building block in the synthesis of agrochemicals, fragrances, and lignin-model compounds.[1] As a chiral secondary alcohol, it exists as two distinct enantiomers: (1S) and (1R) .

While they share identical scalar physical properties (boiling point, refractive index, density) in an achiral environment, their behavior diverges fundamentally in three areas critical to research and development:

  • Interaction with Polarized Light: Optical rotation direction.[1]

  • Biocatalytic Recognition: Substrate specificity with lipases (e.g., CAL-B) and ketoreductases (KREDs).[1]

  • Pharmacological/Biological Activity: Receptor binding affinity and metabolic pathways.[1]

This guide provides a definitive protocol for the stereochemical assignment, synthesis, and analytical separation of these enantiomers.

Structural & Stereochemical Definition

The chirality of this molecule arises at the C1 position of the ethyl group attached to the phenyl ring. To assign the absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The chiral center (C1) is bonded to four distinct groups. The priority is assigned based on atomic number and connectivity:

  • -OH (Hydroxyl): Highest priority (Oxygen, atomic number 8).[1]

  • -Ar (4-methoxy-3-methylphenyl): Second priority (Carbon bonded to C, C, H in ring).[1]

  • -CH₃ (Methyl group of ethyl chain): Third priority (Carbon bonded to H, H, H).

  • -H (Hydrogen): Lowest priority.

Configuration Logic
  • The (1R)-Enantiomer: When the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a Clockwise direction.

  • The (1S)-Enantiomer: When the hydrogen is oriented away, the sequence 1 → 2 → 3 follows a Counter-Clockwise direction.

Visualization of Stereochemistry

The following diagram illustrates the logical flow for determining the absolute configuration.

CIP_Flow Start Chiral Center: C1 Priorities Assign Priorities: 1. -OH 2. Aryl Ring 3. -CH3 4. -H Start->Priorities Orientation Orient Molecule: Hydrogen (-H) pointing AWAY Priorities->Orientation Path Trace Path: 1 -> 2 -> 3 Orientation->Path Result_R (1R)-Enantiomer (Clockwise) Path->Result_R Right Turn Result_S (1S)-Enantiomer (Counter-Clockwise) Path->Result_S Left Turn

Caption: Logical workflow for Cahn-Ingold-Prelog (CIP) assignment of the target alcohol.

Physicochemical & Analytical Differentiation

In a laboratory setting, distinguishing these enantiomers requires chiral environments.[2][3] The following data summarizes the expected differences based on homologous aryl-ethanol series.

Comparative Properties Table
Feature(1S)-Enantiomer(1R)-EnantiomerRacemate (±)
Optical Rotation

Typically (-) (Levorotatory)Typically (+) (Dextrorotatory)

Elution (Chiral HPLC) Varies by column (see Sec 3.[1]2)Varies by column (see Sec 3.[1]2)Two peaks (1:1)
Lipase Acylation Rate Slow (E < 5)Fast (E > 100) (Kazlauskas Rule) N/A
Boiling Point IdenticalIdenticalIdentical

*Note: For 1-arylethanols, the (S)-isomer is generally levorotatory.[1] However, specific solvent interactions can invert the sign. Always verify with an authentic standard.

Analytical Protocol: Chiral HPLC Separation

To quantify Enantiomeric Excess (ee), we utilize High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1][3][4]

Recommended Protocol:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm or 280 nm (Aromatic absorption).

  • Temperature: 25°C.

Mechanism: The stationary phase contains chiral cavities (amylose or cellulose derivatives). The (1R) and (1S) enantiomers form transient diastereomeric complexes with the column. Due to the "three-point interaction" model, one enantiomer will be retained longer.

  • Validation: Inject the racemate first to establish separation (

    
    ). Then inject the pure enantiomer (if available) to identify peak order.
    

Synthetic Pathways & Biocatalysis[5][6][7][8]

The most robust method to obtain high-purity (1S) or (1R) enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol is via Biocatalysis .[1] Chemical reduction (e.g., NaBH₄) yields the racemate, requiring subsequent resolution.

Kinetic Resolution via Lipase (Synthesis of 1S)

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity for secondary alcohols following the Kazlauskas Rule .

  • The Rule: CAL-B preferentially acetylates the (R)-enantiomer .[1]

  • The Result: The reaction yields (R)-acetate and unreacted (1S)-alcohol .[1]

Experimental Workflow:

  • Dissolve racemic alcohol in dry organic solvent (e.g., MTBE or Toluene).

  • Add vinyl acetate (acyl donor) and immobilized CAL-B (e.g., Novozym 435).[1]

  • Incubate at 30-40°C.

  • Monitor via Chiral HPLC.[1][4] Stop when conversion reaches 50%.

  • Separation: The (1S)-alcohol is polar; the (R)-acetate is non-polar.[1] Separate via flash chromatography (Silica gel).

Asymmetric Reduction (Synthesis of 1R)

To directly synthesize the (1R)-enantiomer without losing 50% of the material (as in kinetic resolution), use Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) on the ketone precursor (Acetocreosone ).

  • Substrate: 1-(4-methoxy-3-methylphenyl)ethan-1-one.

  • Enzyme: Anti-Prelog specific ADH (e.g., from Lactobacillus species).

  • Cofactor: NADPH (regenerated via glucose dehydrogenase).[1]

Biocatalytic Pathway Diagram

Biocatalysis Racemate Racemic Alcohol (±)-Mixture Lipase Kinetic Resolution (CAL-B + Vinyl Acetate) Racemate->Lipase Ketone Ketone Precursor (Acetocreosone) ADH Asymmetric Reduction (ADH + NADPH) Ketone->ADH S_Alcohol (1S)-Alcohol (Unreacted) Lipase->S_Alcohol High Yield R_Acetate (1R)-Acetate (Esterified) Lipase->R_Acetate Byproduct R_Alcohol (1R)-Alcohol (Direct Product) ADH->R_Alcohol >99% ee

Caption: Comparison of Kinetic Resolution (yielding 1S) vs. Asymmetric Reduction (yielding 1R).

Biological & Pharmacological Implications[1][8]

While this specific molecule is often an intermediate, the stereochemistry dictates its biological interaction profile:

  • Metabolic Fate: In lignin degradation studies, fungal peroxidases and dehydrogenases are often stereospecific.[1] The (1S) enantiomer may be metabolized at a significantly different rate than the (1R), affecting half-life studies.

  • Chiral Synthon Utility:

    • The (1R)-enantiomer is frequently used as a scaffold for synthesizing chiral amines via stereoinversion (Mitsunobu reaction) or azide substitution.[1]

    • The (1S)-enantiomer serves as a control or alternative scaffold.[1]

Conclusion

The distinction between (1S) and (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is not merely academic; it determines the feasibility of downstream chemical modifications and biological activity.[1]

  • For analytical identification , rely on Chiral HPLC with polysaccharide columns.

  • For production , select Lipase-catalyzed resolution for the (1S)-alcohol and ADH-catalyzed reduction for the (1R)-alcohol.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids . National Institutes of Health (PMC). Available at: [Link]

  • Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases . SciELO.[1] Available at: [Link]

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one (Compound Summary) . PubChem. Available at: [Link]

  • Chiral Separation Using SFC and HPLC . Shimadzu Application News. Available at: [Link]

Sources

X-ray crystallography and absolute configuration of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography and Absolute Configuration of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Chemists, Process Chemists, and Regulatory Scientists

Executive Summary

The unambiguous determination of absolute configuration (AC) for chiral secondary alcohols, such as (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol (Target Molecule 1 ), is a critical milestone in pharmaceutical development. As a "light-atom" structure (containing only C, H, and O), 1 presents specific crystallographic challenges due to the weak anomalous scattering signal of oxygen.

This guide details the definitive workflow for assigning the (1S) configuration. It prioritizes direct X-ray diffraction (XRD) using Cu K


 radiation for crystalline samples and outlines robust derivatization protocols (e.g., p-bromobenzoates, Mosher esters) for oils or low-melting solids, ensuring compliance with FDA/EMA guidelines for enantiomeric purity.

Molecular Profile & Crystallographic Challenges

2.1 Target Analyte
  • IUPAC Name: (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Chiral Center: C1 (Benzylic position)

  • Physical State: Often an oil or low-melting solid at room temperature (analogous to 1-(4-methoxyphenyl)ethanol).

2.2 The "Light Atom" Problem

In X-ray crystallography, AC is determined by breaking Friedel's Law (


) via anomalous dispersion.
  • Heavy Atoms (Br, I, S): Strong anomalous signal; AC is easily determined.

  • Light Atoms (C, N, O): The anomalous scattering coefficient (

    
    ) for Oxygen at standard Mo K
    
    
    
    wavelength (0.71 Å) is negligible (~0.006 e
    
    
    ).
  • Solution: Use Cu K

    
     radiation  (
    
    
    
    Å), where Oxygen's
    
    
    increases to ~0.032 e
    
    
    , allowing for direct determination if data quality is exceptional.

Protocol A: Direct Determination (In Situ / Low-Temp)

If the target molecule 1 can be crystallized (often requiring -20°C to -80°C), direct determination is preferred to avoid chemical modification.

3.1 Crystallization Strategy
  • Method: Slow evaporation or vapor diffusion.

  • Solvents: Hexane/EtOAc (non-polar favored) or Diisopropyl ether.

  • Technique: If liquid at RT, employ In Situ Cryocrystallography (OHCD technique). A capillary containing the neat liquid is flash-cooled; the polycrystal is laser-annealed into a single crystal directly on the goniometer.

3.2 Data Collection Parameters
  • Source: Micro-focus Cu K

    
     (
    
    
    
    Å).
  • Detector: CPAD (Charge-Integrating Pixel Array Detector) or Hybrid Photon Counting (HPC) for noise-free measurement of weak anomalous differences.

  • Redundancy: High multiplicity (>10x) is mandatory to statistically validate small Bijvoet differences.

  • Resolution: Collect to at least 0.80 Å.

3.3 Refinement & Validation (The Flack Parameter)

The absolute configuration is validated using the Flack parameter (


):


Flack Parameter (

)
InterpretationAction
0.0 ± 0.04 Correct Absolute StructureConfirm (1S)
1.0 ± 0.04 Inverted StructureRefine as Inverted (1R)
0.3 - 0.7 Racemic Twinning / AmbiguousReject / Use Protocol B

Note: For light-atom structures, the Hooft parameter (


) or Parsons quotient method often provides tighter standard uncertainties than the classical Flack parameter.

Protocol B: Derivatization (Heavy Atom / Chiral Auxiliary)

If 1 is an oil or yields poor crystals, derivatization is the industry standard. This introduces a heavy atom (increasing


) or a known chiral center (internal reference).[1]
4.1 Heavy Atom Esterification (Recommended)

Reaction with p-bromobenzoyl chloride or 3,5-dinitrobenzoyl chloride.

  • Mechanism: The heavy atom (Br) dominates the scattering, making AC assignment trivial even with Mo radiation.

  • Causality: The ester linkage does not alter the stereochemistry at the benzylic carbon (C-O bond remains intact).

4.2 Crystalline Sponge Method

If sample quantity is sub-milligram, absorb 1 into a pre-formed metal-organic framework (MOF) host (e.g., [Zn


I

(

)

]). The host orders the guest molecules, allowing structure solution without crystallizing the analyte itself.

Decision Pathway & Workflow

The following diagram illustrates the logical flow for determining the absolute configuration of 1 , ensuring a self-validating process.

AC_Determination node_start Target: (1S)-1-(4-methoxy- 3-methylphenyl)ethan-1-ol decision_state Physical State at RT? node_start->decision_state solid_path Solid / Crystalline decision_state->solid_path Solid liquid_path Oil / Amorphous decision_state->liquid_path Liquid xray_cu XRD (Cu Kα Source) High Redundancy solid_path->xray_cu flack_check Flack Parameter (x) xray_cu->flack_check result_direct AC Confirmed (x ≈ 0) flack_check->result_direct u(x) < 0.05 deriv_decision Derivatization Strategy flack_check->deriv_decision u(x) > 0.1 (Ambiguous) liquid_path->deriv_decision heavy_atom Esterification (p-Bromobenzoyl chloride) deriv_decision->heavy_atom Preferred chiral_aux Chiral Auxiliary (Camphanic Acid / Mosher) deriv_decision->chiral_aux Alternative sponge Crystalline Sponge (MOF Encapsulation) deriv_decision->sponge Low mg scale xray_mo XRD (Mo or Cu) Strong Anomalous Signal heavy_atom->xray_mo chiral_aux->xray_mo sponge->xray_mo result_deriv AC Assigned via Heavy Atom / Internal Ref xray_mo->result_deriv

Figure 1: Decision tree for Absolute Configuration determination. Green nodes indicate data collection/validation steps; Red nodes indicate chemical modification.

Experimental Protocols

6.1 Synthesis of p-Bromobenzoate Derivative (Standard Protocol)

To ensure robust X-ray diffraction if the parent alcohol is an oil.

  • Reagents: Dissolve 1 (50 mg, 0.30 mmol) in anhydrous DCM (2 mL).

  • Addition: Add triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Acylation: Slowly add p-bromobenzoyl chloride (1.2 eq) at 0°C. Warm to RT and stir for 2 hours.

  • Workup: Quench with NaHCO

    
    , extract with DCM, and dry over MgSO
    
    
    
    .
  • Crystallization: Recrystallize the crude ester from Ethanol/Hexane (1:4) by slow evaporation.

  • Validation: The heavy Bromine atom (

    
    ) provides a strong anomalous signal even with standard Mo sources, guaranteeing a definitive Flack parameter.
    
6.2 Mosher Ester Analysis (NMR + X-ray)

If X-ray is inaccessible, or as a cross-check:

  • Derivatize 1 with both

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • NMR: Analyze

    
     (
    
    
    
    H NMR shifts) between the
    
    
    - and
    
    
    -esters.
  • X-ray: Crystallize the

    
    -MTPA ester. The known configuration of the Mosher auxiliary acts as an internal reference, allowing assignment of the alcohol center relative to the auxiliary.
    

Data Reporting Standards

When publishing or filing regulatory documents for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol , the following data tables are mandatory to establish trustworthiness.

Table 1: Crystal Data & Structure Refinement (Template)
ParameterValue (Example)
Empirical FormulaC

H

BrO

(if derivatized)
Space GroupP2

or P2

2

2

(Must be Sohncke group)
RadiationCu K

(

)
Flack Parameter (

)
-0.01(3) (Ideal)
Hooft Parameter (

)
-0.02(2)
Completeness> 99.5%
Redundancy> 6.0

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2] Link

  • Parsons, S., & Flack, H. D. (2004).[2] The use of the quotient difference to determine absolute configuration.[2][3] Acta Crystallographica Section A, 60(s1), s61.[2] Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds: the problem of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid. Journal of the American Chemical Society, 95(2), 512-519. Link

Sources

Methodological & Application

Topic: Enantioselective Synthesis Protocols for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents and fine chemicals. Its stereocenter is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth analysis of three principal strategies for obtaining this alcohol in high enantiopurity: the asymmetric reduction of its prochiral ketone precursor, 4-methoxy-3-methylacetophenone; enzymatic reduction; and kinetic resolution of the racemic alcohol. This document details field-proven protocols, explains the mechanistic rationale behind experimental choices, and offers a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Importance of a Key Chiral Alcohol

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules. The specific stereochemistry of these alcohols is often paramount to their pharmacological function. (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol serves as a key intermediate whose precise three-dimensional structure is leveraged in the development of more complex molecules. The primary challenge lies in controlling the stereochemistry at the carbinol center during its synthesis from the flat, achiral precursor, 1-(4-methoxy-3-methylphenyl)ethan-1-one.[1] This guide explores robust and scalable methods to achieve this transformation with high fidelity.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

The most direct route to the target molecule is the enantioselective reduction of the corresponding ketone, 4-methoxy-3-methylacetophenone. This approach creates the desired stereocenter in a single, highly controlled step. Two of the most reliable and widely adopted methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Protocol A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method that utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a prochiral ketone by a borane source.[2][3][4]

Causality and Mechanism: The reaction's success hinges on the formation of a coordination complex between the CBS catalyst, the borane reagent (e.g., BH₃·THF or BH₃·SMe₂), and the ketone.[5] The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, possesses a sterically defined structure. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, preferentially exposing one of its two prochiral faces to the borane, which is activated by coordination to the catalyst's nitrogen atom.[5][6] This controlled geometry forces an intramolecular-like hydride transfer to the designated face of the carbonyl, resulting in a predictable and high degree of enantioselectivity.[3][5]

CBS_Reduction cluster_0 Catalytic Cycle Ketone 4-Methoxy-3-methyl- acetophenone Complex Ternary Complex (Ketone-Catalyst-Borane) Ketone->Complex Coordination Catalyst (R)-Me-CBS Catalyst Catalyst->Complex Borane BH₃•SMe₂ Borane->Complex Product_Borate Alkoxyborane Intermediate Complex->Product_Borate Intramolecular Hydride Transfer Product_Borate->Catalyst Regeneration Product (1S)-Alcohol Product Product_Borate->Product Workup (H₃O⁺)

Caption: CBS Reduction Catalytic Cycle.

Experimental Protocol: CBS Reduction

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-Methyl-CBS catalyst (e.g., 1.0 M solution in toluene, 0.1 eq.).

  • Solvent & Reagent: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to -20 °C in a suitable cooling bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 M in THF, 1.0 eq.) dropwise to the catalyst solution, ensuring the internal temperature does not exceed -15 °C. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 4-methoxy-3-methylacetophenone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at -20 °C.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 N HCl and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol.

Protocol B: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method employs a ruthenium catalyst bearing a chiral phosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze hydrogenation with exceptional enantioselectivity.[7][8][9]

Causality and Mechanism: The catalyst, typically a Ru(II)-BINAP complex, activates molecular hydrogen.[10] The ketone substrate coordinates to the chiral ruthenium center. The C₂-symmetric, atropisomeric BINAP ligand creates a well-defined chiral environment around the metal.[10] This steric and electronic arrangement dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantiomeric excess.[11] The reaction is highly efficient and can be performed on an industrial scale.[7]

Noyori_Hydrogenation cluster_1 Catalytic Cycle Ru_precatalyst [RuCl₂((S)-BINAP)]₂ Active_RuH2 Active RuH₂ Catalyst Ru_precatalyst->Active_RuH2 H₂, Base Ru_Substrate_Complex Ru-Substrate Complex Active_RuH2->Ru_Substrate_Complex + Ketone Ketone Substrate Ketone Product_Complex Ru-Product Complex Ru_Substrate_Complex->Product_Complex H₂ insertion Product_Complex->Active_RuH2 - Product Product (1S)-Alcohol Product Product_Complex->Product

Caption: Noyori Asymmetric Hydrogenation Workflow.

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: In a high-pressure reactor, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S)-BINAP) under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Substrate: Add degassed solvent (e.g., methanol or ethanol) followed by 4-methoxy-3-methylacetophenone.

  • Reaction Conditions: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-100 atm H₂). Heat the reaction to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Strategy 2: Biocatalytic (Enzymatic) Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemocatalysis.[12] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with near-perfect enantioselectivity under mild, aqueous conditions.[13][14]

Causality and Mechanism: These enzymes possess a precisely shaped active site that binds the ketone substrate in a specific orientation.[12] A hydride is delivered from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or NADH, to one face of the carbonyl group. For most acetophenone derivatives, the reduction follows the "Prelog rule," yielding the (S)-alcohol.[14] Since the cofactor is expensive, a cofactor regeneration system is employed. A common strategy is to use a sacrificial alcohol, like isopropanol, which is oxidized to acetone by the same enzyme, regenerating the NADPH/NADH in the process.

Enzymatic_Reduction cluster_2 Enzymatic Reduction with Cofactor Recycling cluster_3 Cofactor Regeneration Ketone 4-Methoxy-3-methyl- acetophenone KRED Ketoreductase (KRED) Ketone->KRED Alcohol (1S)-Alcohol KRED->Alcohol NADPH NADPH KRED->NADPH NADP NADP⁺ KRED->NADP Acetone Acetone (Byproduct) KRED->Acetone NADPH->KRED NADP->KRED Isopropanol Isopropanol (Co-substrate) Isopropanol->KRED

Caption: Enzymatic Reduction Workflow.

Experimental Protocol: Enzymatic Reduction

  • Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagents: Add the ketoreductase enzyme (commercially available or as whole cells, e.g., from Rhodotorula glutinis).[15] Add the cofactor (e.g., NADP⁺) and the co-substrate for regeneration (e.g., isopropanol, often used in large excess and can serve as a co-solvent).

  • Substrate Addition: Add the 4-methoxy-3-methylacetophenone substrate. The substrate can be added neat or as a solution in a water-miscible solvent to avoid high local concentrations that might inhibit the enzyme.

  • Reaction: Stir or shake the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral GC or HPLC.

  • Work-up: Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the same solvent.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product. The purity is often high enough that further chromatographic purification is not needed.

Strategy 3: Kinetic Resolution of Racemic Alcohol

If a racemic mixture of 1-(4-methoxy-3-methylphenyl)ethan-1-ol is readily available, kinetic resolution can be an effective strategy to isolate one enantiomer. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme.

Causality and Mechanism: In a kinetic resolution, a chiral agent selectively acylates one enantiomer of the alcohol much faster than the other.[16][17] For example, a lipase enzyme like Candida antarctica Lipase B (CALB) might preferentially acylate the (R)-enantiomer. As the reaction proceeds, the (R)-enantiomer is consumed to form an ester, leaving the unreacted (S)-enantiomer enriched in the reaction mixture. The key trade-off is that the maximum theoretical yield for the desired enantiomer is 50%.[18] The use of an irreversible acyl donor, such as vinyl acetate, is crucial to prevent the reverse reaction and ensure high enantiomeric excess.

Kinetic_Resolution Racemate (R)-Alcohol (S)-Alcohol Products (R)-Ester (S)-Alcohol (Enriched) Racemate->Products k_R > k_S Reagents Lipase (e.g., CALB) + Vinyl Acetate Reagents->Products

Sources

Asymmetric reduction of ketones to form (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This technical guide details the asymmetric synthesis of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol , a valuable chiral building block for pharmaceutical intermediates (e.g., SGLT2 inhibitors and kinase inhibitors). The presence of the electron-donating methoxy group and the steric bulk of the adjacent methyl group presents specific stereoelectronic challenges that require precise catalyst selection.

We present two validated methodologies:

  • Biocatalytic Reduction (Method A): The "Green" route utilizing Ketoreductases (KREDs) with cofactor recycling. This method offers superior enantiomeric excess (ee >99%) and operation at ambient temperature but requires enzyme screening.

  • Ru-Catalyzed Transfer Hydrogenation (Method B): The "Chemical" route utilizing Noyori-type catalysts.[1] This method is highly scalable, cost-effective for early-phase development, and does not require the lead time of enzyme sourcing.

Chemical Identity & Properties

PropertySubstrate (Ketone)Target (Alcohol)
IUPAC Name 1-(4-methoxy-3-methylphenyl)ethan-1-one(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol
Structure Acetophenone derivativeChiral benzylic alcohol
CAS No. 10024-90-5N/A (Enantiomer specific)
MW 164.20 g/mol 166.22 g/mol
Key Challenge Prochiral ketone reductionEnantiocontrol (S-isomer)

Method A: Biocatalytic Reduction (KRED)

Mechanistic Insight

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH or NADH) to the prochiral ketone. To make this economically viable, a "coupled enzyme system" is used where a second enzyme (Glucose Dehydrogenase, GDH) recycles the expensive cofactor by oxidizing glucose to gluconolactone.

Biocatalytic Workflow Diagram

Biocatalysis Substrate Ketone (Substrate) KRED KRED (Enzyme) Substrate->KRED Product (S)-Alcohol (Product) NADP_Ox NADP+ GDH GDH (Recycle) NADP_Ox->GDH NADPH_Red NADPH NADPH_Red->KRED Glucose Glucose Glucose->GDH Glucono Gluconolactone KRED->Product Reduction KRED->NADP_Ox GDH->NADPH_Red GDH->Glucono Oxidation

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by NADPH recycling via Glucose Dehydrogenase (GDH).

Experimental Protocol (Screening to Scale-up)

Reagents:

  • Substrate: 1-(4-methoxy-3-methylphenyl)ethanone (50 mg for screen, 10 g for scale-up).

  • Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (1.5 eq), GDH (5 U/mg).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add MgSO4 (2 mM) to stabilize the enzymes.

  • Substrate Solution: Dissolve the ketone in DMSO (10% v/v of final reaction volume). Note: High DMSO concentrations can deactivate enzymes; keep <10% unless using solvent-tolerant variants.

  • Reaction Initiation:

    • In a reaction vial, mix 900 µL Buffer (containing GDH/Glucose/NADP+) with 5 mg of the specific KRED enzyme powder.

    • Add 100 µL of Substrate/DMSO solution.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Quench & Extract: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously. Centrifuge to separate phases.

  • Analysis: Analyze the organic layer via Chiral HPLC (see Section 5).

  • Hit Selection: Select the enzyme yielding >95% conversion and >99% ee for the (S)-enantiomer.[2]

Expertise & Troubleshooting:

  • pH Drift: The oxidation of glucose produces gluconic acid, which lowers pH. For scale-up (>1g), use a pH-stat titrator with 1M NaOH to maintain pH 7.0, or use a strong buffer.

  • Solubility: If the substrate crashes out, add 10% Isopropanol (IPA). Many KREDs tolerate IPA, and it can act as a co-substrate.

Method B: Ru-Catalyzed Transfer Hydrogenation (Noyori ATH)

Mechanistic Insight

This method utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The reaction proceeds via a "metal-ligand bifunctional" mechanism where the hydride is transferred from the metal and a proton from the amine ligand simultaneously.[1]

  • Stereochemical Rule: To obtain the (S)-alcohol from an acetophenone derivative, the (S,S)-TsDPEN ligand is typically required.

Catalytic Cycle Diagram

Noyori PreCat Ru-Cl-(S,S)-TsDPEN (Precatalyst) Vacant Ru-16e- Species (Solvent Stabilized) PreCat->Vacant -HCl (Activation) ActiveCat Ru-H Species (18e- Active Catalyst) Complex Transition State (Outer Sphere) ActiveCat->Complex + Ketone Complex->Vacant Hydride Transfer -> Product Product (S)-Alcohol Complex->Product Vacant->ActiveCat + Formate (-CO2) Substrate Ketone HDon Formate/TEA HDon->ActiveCat CO2 CO2 (Gas)

Figure 2: Noyori Asymmetric Transfer Hydrogenation cycle. The (S,S)-catalyst dictates the facial selectivity.

Experimental Protocol

Reagents:

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS: 192139-92-7). Note: Ensure (S,S) configuration for (S)-alcohol.

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 molar ratio) azeotrope.

  • Solvent: Dichloromethane (DCM) or neat in Formic/TEA.

Step-by-Step Procedure:

  • Catalyst Loading: In a Schlenk flask, dissolve the ketone (1.64 g, 10 mmol) in DCM (5 mL).

  • Inert Atmosphere: Degas the solution with Nitrogen (N2) for 10 minutes. Oxygen poisons the Ru-H species.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.01 mmol, S/C = 1000).

  • Reaction Start: Add the Formic Acid/TEA mixture (2.5 mL) via syringe.

  • Conditions: Stir at 28°C (Ambient). Monitor CO2 evolution (bubbler).

  • Monitoring: Check conversion by TLC or HPLC at 4 hours and 16 hours.

  • Workup:

    • Dilute with water (20 mL) and DCM (20 mL).

    • Separate organic layer.[3] Wash with sat. NaHCO3 (to remove residual formic acid) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2) if necessary, though conversion is often >98%.

Self-Validating Check:

  • If the reaction stalls (<50% conversion), the catalyst may have been oxidized. Ensure rigorous degassing.

  • If the enantiomer is wrong (R-isomer), check the ligand configuration. (R,R)-TsDPEN gives the (R)-alcohol.

Analytical Control (Chiral HPLC)

To validate the enantiomeric excess (ee), the following method is recommended.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption) and 280 nm
Temperature 25°C
Expected Retention (S)-enantiomer and (R)-enantiomer will separate. Inject racemate first to establish RT.

Note on Separation: The 4-methoxy and 3-methyl substituents increase the lipophilicity compared to unsubstituted acetophenone. If retention is too low, decrease IPA to 5%.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits & Protocols. Codexis Technology. Link

  • Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.[5] Link

  • Daicel Corporation. (2020).[6] Chiral Column Selection Guide for Aryl Alcohols. Chiral Technologies. Link

  • PubChem. (2025).[7] 1-(4-methoxy-3-methylphenyl)ethanone Compound Summary. National Library of Medicine. Link

Sources

Application Notes and Protocols: Kinetic Resolution of (S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of established and effective kinetic resolution techniques applicable to the chiral separation of racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol to isolate the desired (S)-enantiomer. (S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents. This document delves into the theoretical underpinnings and practical execution of both enzymatic and chemical kinetic resolution methodologies. Detailed, adaptable protocols, supported by insights from peer-reviewed literature, are presented to guide researchers in achieving high enantiomeric purity.

Introduction to Kinetic Resolution

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. The principle of this technique lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the preferential transformation of one enantiomer into a new product, allowing for the separation of the unreacted, enantioenriched enantiomer.[1] The efficiency of a kinetic resolution is typically quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E-values are indicative of a highly selective resolution process.[2]

The target molecule of this guide, (S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, is a secondary benzylic alcohol. This structural motif is prevalent in many biologically active compounds, making the development of efficient methods for its enantioselective synthesis or resolution a topic of significant interest in medicinal and process chemistry.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for the synthesis of enantiopure compounds.[3][4] Lipases, in particular, are extensively used due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.[4][5] The most common approach for the resolution of secondary alcohols using lipases is enantioselective transesterification, where one enantiomer is preferentially acylated.

Mechanism of Lipase-Catalyzed Transesterification

Lipases catalyze the transfer of an acyl group from an acyl donor (often a vinyl or alkyl ester) to the alcohol. The enzyme's chiral active site preferentially binds one enantiomer of the alcohol, leading to its faster acylation. This results in a reaction mixture containing the acylated enantiomer and the unreacted, enantioenriched opposite enantiomer.

Diagram: Workflow for Enzymatic Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Work-up & Separation cluster_2 Product Analysis racemic_alcohol Racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol reaction_vessel Reaction Vessel (Stirring, Controlled Temperature) racemic_alcohol->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel filtration Filtration to remove enzyme reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_enantiomer (S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol (Unreacted) chromatography->s_enantiomer r_ester (R)-ester (Acylated) chromatography->r_ester hplc Chiral HPLC Analysis (Determine ee and Conversion) s_enantiomer->hplc r_ester->hplc

Caption: Workflow for the enzymatic kinetic resolution of a racemic secondary alcohol.

Recommended Protocol: Lipase-Catalyzed Transesterification

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • Racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B immobilized on macroporous acrylic resin)[6][7] or Amano Lipase PS (from Burkholderia cepacia)[8][9]

  • Acyl Donor (e.g., vinyl acetate, isopropenyl acetate)[8][10]

  • Anhydrous Organic Solvent (e.g., toluene, n-hexane, tert-butyl methyl ether)[11][12]

  • Molecular Sieves (4Å, activated)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol (1.0 eq).

  • Add anhydrous organic solvent (e.g., toluene, 10-20 mL per mmol of substrate).

  • Add the acyl donor (e.g., vinyl acetate, 2.0-5.0 eq). The use of vinyl esters is often preferred as they form a non-reactive acetaldehyde byproduct, driving the reaction forward.[13]

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).[11] The optimal enzyme loading should be determined experimentally.

  • If desired, add activated molecular sieves to maintain anhydrous conditions.

  • Seal the flask and stir the reaction mixture at a controlled temperature (typically 30-60 °C).[7][11]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the starting material and the conversion.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

  • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.[11]

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated by standard column chromatography on silica gel.

Data and Expected Outcomes
LipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (alcohol) (%)ee (ester) (%)Reference
Novozym 435Vinyl AcetateToluene602~50>99>99[14]
Novozym 4354-Chlorophenyl AcetateToluene7046>95 (DKR)->99[12]
Amano Lipase PSIsopropenyl AcetateDiisopropyl Ether2447.99098[9]

Chemical Kinetic Resolution

Non-enzymatic methods for kinetic resolution offer a valuable alternative and, in some cases, may provide access to the opposite enantiomer compared to enzymatic methods. These approaches often utilize chiral metal complexes or organocatalysts.

Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, developed by Jacobsen and co-workers, is a highly effective method for producing enantiopure epoxides and 1,2-diols.[15] While this method is primarily for epoxides, it highlights the power of chiral metal complexes in kinetic resolution. For secondary alcohols, related enantioselective acylation or oxidation reactions can be employed.

Organocatalytic Kinetic Resolution

Chiral organocatalysts, such as amidine-based catalysts, have been successfully employed in the kinetic resolution of secondary benzylic alcohols through enantioselective acylation.[3] These methods offer the advantage of being metal-free. A notable approach is the two-step kinetic resolution combining enantioselective silylation and acylation using the same chiral guanidine catalyst, which can enhance the enantiomeric ratio.[16]

Diagram: Principle of Kinetic Resolution

G cluster_0 Reaction with Chiral Catalyst Racemic R/S R R Racemic->R S S Racemic->S P P R->P k_fast S_unreacted S S->S_unreacted k_slow

Caption: Schematic representation of kinetic resolution.

Dynamic Kinetic Resolution (DKR): Surpassing the 50% Yield Barrier

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer.[17] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For secondary alcohols, DKR is often achieved by coupling a lipase-catalyzed transesterification with a metal-based racemization catalyst, such as a ruthenium complex.[1][12][18]

Recommended Protocol: Chemoenzymatic Dynamic Kinetic Resolution

Materials:

  • Racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol

  • Immobilized Lipase (e.g., Novozym 435)

  • Racemization Catalyst (e.g., a Shvo or Noyori-type ruthenium complex)

  • Acyl Donor (e.g., vinyl acetate, 4-chlorophenyl acetate)[12]

  • Anhydrous, degassed organic solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the racemization catalyst (e.g., 1-2 mol%).

  • Add the immobilized lipase (e.g., Novozym 435).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solution of the racemic alcohol (1.0 eq) and the acyl donor (e.g., 4-chlorophenyl acetate, 3.0 eq) in anhydrous toluene via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 70 °C) under an inert atmosphere.[12]

  • Monitor the reaction for conversion and enantiomeric excess of the product ester by chiral HPLC or GC.

  • Once the reaction is complete (ideally, >99% conversion), cool the mixture to room temperature.

  • Filter to remove the heterogeneous catalysts.

  • Purify the product ester by column chromatography.

  • The desired (S)-alcohol can then be obtained by hydrolysis of the (R)-ester.

Analytical Methodology: Chiral HPLC

The accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of a kinetic resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[19][20]

General Chiral HPLC Method:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a Pirkle-type column is often suitable for the separation of benzylic alcohol enantiomers.[19]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio can be adjusted to achieve optimal separation. Small amounts of additives like trifluoroacetic acid may be used to improve peak shape.[20]

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis: The ee is calculated from the peak areas of the two enantiomers.

Conclusion

The kinetic resolution of racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol is a highly feasible process for obtaining the enantiomerically pure (S)-alcohol. Enzymatic methods using lipases such as Novozym 435 offer a green, highly selective, and practical approach. For applications requiring higher yields, dynamic kinetic resolution, which combines enzymatic acylation with metal-catalyzed racemization, presents a superior strategy. The choice of method will depend on factors such as desired enantiopurity, yield, cost, and environmental considerations. Careful optimization of reaction parameters and diligent monitoring by chiral HPLC are key to achieving successful outcomes.

References

  • O'Brien, T., et al. (2009). Kinetic resolution of secondary alcohols via chiral Pd(ii)-complex-catalysed enantioselective benzoylation using CO and organobismuth(v) compound. Chemical Communications. [Link]

  • Wikipedia. (2023). Kinetic resolution. [Link]

  • Kemper, S., et al. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. Journal of the American Chemical Society, 131(12), 4172-3. [Link]

  • Costa, A. C. S., et al. (2019). Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. ResearchGate. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193. [Link]

  • Ishikawa, T., et al. (2022). Two-Step Kinetic Resolution of Racemic Secondary Benzylic Alcohols Using the Combination of Enantioselective Silylation and Acylation: One-Pot Procedure Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 87(16), 10842-10851. [Link]

  • Kemper, S., et al. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. ResearchGate. [Link]

  • Birman, V. B. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Israel Journal of Chemistry, 50(2), 200-211. [Link]

  • Theil, F., et al. (1995). Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications: A Rational Strategy To Improve Enantioselectivity. The Journal of Organic Chemistry, 60(16), 5023-5028. [Link]

  • Pescarmona, P. P., et al. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry, 10(22), 5827-35. [Link]

  • de Souza, R. O. M. A., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Dynamic kinetic resolution of secondary alcohols. [Link]

  • Costa, A. C. S., et al. (2019). Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols. ResearchGate. [Link]

  • Dulęba, J., et al. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Current Organic Chemistry, 24(7), 798-807. [Link]

  • Forró, E., et al. (2015). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Advances, 5(67), 54247-54254. [Link]

  • Wu, S. H., et al. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 2(2), 102-6. [Link]

  • Binns, F., et al. (1992). Lipase Catalysed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron: Asymmetry, 3(10), 1293-1296. [Link]

  • Dulęba, J., et al. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. [Link]

  • Ríos-Lombardía, N., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618. [Link]

  • Omori, A. T., et al. (2018). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 29(10), 2160-2167. [Link]

  • Larrow, J. F., & Quigley, P. F. (2012). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Comprehensive Chirality, 9, 133-157. [Link]

  • Straathof, A. J. J., et al. (1996). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol. Biocatalysis and Biotransformation, 14(2), 123-141. [Link]

  • Kemper, S., et al. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. ACS Publications. [Link]

  • Reddy, M. S., et al. (2003). Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. Tetrahedron Letters, 44(33), 6343-6346. [Link]

  • Wang, Y., et al. (2021). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Journal of Biosciences and Medicines, 9(12), 11-25. [Link]

  • Coulbeck, E., & Eames, J. (2008). Parallel Kinetic Resolution of 1-Phenylethanol Using Quasi-Enantiomeric Active Esters. Molecular Diversity Preservation International. [Link]

  • Gode, F., et al. (2016). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Biotechnology & Biotechnological Equipment, 30(2), 332-341. [Link]

  • Pámies, O., & Bäckvall, J. E. (2001). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 123(18), 4397-4401. [Link]

  • Siódmiak, T., et al. (2013). The kinetic resolution of (R,S)-1-phenylethanol using various acyl donors. ResearchGate. [Link]

  • Serrano, A., et al. (2020). Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate. [Link]

  • Garcia-Urdiales, E., et al. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital.CSIC. [Link]

  • Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2296. [Link]

  • Cheong, P. H. Y., et al. (2012). Organocatalytic Kinetic Resolution Cascade Reactions: New Mechanistic and Stereochemical Manifold in Diphenyl Prolinol Silyl Ether-Catalyzed Reactions. Angewandte Chemie International Edition, 51(28), 7036-7040. [Link]

  • Brossi, A., et al. (1973). 4. Organic Syntheses, 53, 4. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. [Link]

  • Tsvetkova, B., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. [Link]

  • Faber, K. (2018). Kinetic Resolution of Enantiomers. Biocatalysis. [Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-64. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. PubChem Compound Database. [Link]

  • de Miranda, A. S., et al. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society, 29(10), 2168-2176. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the reduction of 4-methoxy-3-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Low Yields in the Reduction of 4-Methoxy-3-methylacetophenone Ticket ID: CHEMSUP-2024-882 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties reducing 4-methoxy-3-methylacetophenone to its corresponding alcohol, 1-(4-methoxy-3-methylphenyl)ethanol .

While acetophenone reductions are generally considered routine, this specific substrate presents a "perfect storm" of electronic deactivation and product instability. The 4-methoxy group (electron-donating) deactivates the carbonyl toward nucleophilic attack, while simultaneously sensitizing the resulting benzylic alcohol to acid-catalyzed dehydration during workup.

This guide moves beyond basic protocols to address the specific electronic and steric anomalies of this molecule.

Part 1: Diagnostic Decision Tree

Before altering your synthesis, identify where the yield is being lost using this logic flow.

TroubleshootingFlow Start Analyze Crude Mixture (TLC/NMR) Result1 High % Starting Material (Incomplete Conversion) Start->Result1 SM Remains Result2 New Non-Polar Spot (Styrene Formation) Start->Result2 Olefins Present Result3 Complex Mixture/Polymer Start->Result3 Tars Present Cause1 Electronic Deactivation: Methoxy group reduces electrophilicity Result1->Cause1 Cause2 Acid Sensitivity: Workup too acidic -> Dehydration Result2->Cause2 Result3->Cause2 Sol1 Switch to Luche Reduction (NaBH4 + CeCl3) Cause1->Sol1 Sol2 Buffer Quench (NH4Cl) Avoid HCl/Heat Cause2->Sol2

Figure 1: Diagnostic flowchart for identifying the root cause of yield loss based on crude analysis.

Part 2: The Kinetic Barrier (Incomplete Conversion)

The Problem: The reaction stalls, leaving unreacted ketone even after prolonged stirring with Sodium Borohydride (


).

The Science: The 4-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring and, by conjugation, onto the carbonyl carbon.

  • Effect: This reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it a poorer electrophile.
    
  • Sterics: The 3-methyl group provides slight steric hindrance, preventing optimal orbital overlap for the approaching hydride.

The Solution: Luche Reduction Do not simply add more


 or heat the reaction (which promotes side reactions). Instead, use Cerium(III) Chloride (

)
.
  • Mechanism: The Cerium ion coordinates with the carbonyl oxygen.[1] This acts as a Lewis acid, pulling electron density away from the carbon and restoring its electrophilicity without making the medium acidic enough to damage the product [1].

  • Protocol Adjustment:

    • Dissolve substrate (1.0 eq) and

      
       (1.0 eq) in Methanol.
      
    • Cool to 0°C.

    • Add

      
       (1.0–1.2 eq) portion-wise.
      
    • Result: Faster conversion, often complete within 15–30 minutes.

Part 3: The "Hidden" Yield Killer (Workup Instability)

The Problem: The reaction reaches completion (by TLC), but the isolated yield is low, or the product contains a non-polar impurity (a styrene derivative).

The Science: The product, 1-(4-methoxy-3-methylphenyl)ethanol , is an electron-rich benzylic alcohol. These are notoriously sensitive to acid-catalyzed dehydration.

  • If you quench the borohydride reaction with HCl or heat the crude mixture under acidic conditions, the methoxy group stabilizes the formation of a benzylic carbocation.

  • This carbocation rapidly eliminates a proton to form 4-methoxy-3-methylstyrene , which may polymerize or be lost during evaporation [2].

DehydrationMechanism Step1 Alcohol Product (Electron Rich) Step2 Protonation (Acidic Quench) Step1->Step2 + H+ Step3 Carbocation (Stabilized by -OMe) Step2->Step3 - H2O Step4 Styrene Side Product (Low Yield) Step3->Step4 - H+

Figure 2: Mechanism of acid-catalyzed dehydration leading to yield loss during workup.

The Solution: Buffered Workup

  • Quench: Use Saturated Aqueous Ammonium Chloride (

    
    )  or Acetone instead of HCl. These are mild enough to destroy excess hydride without protonating the alcohol.
    
  • Extraction: Extract immediately into Ethyl Acetate or DCM.

  • Drying: Use

    
     (neutral) rather than 
    
    
    
    (slightly Lewis acidic) if the product is extremely sensitive, though
    
    
    is usually acceptable.
  • Evaporation: Do not heat the water bath above 40°C during rotary evaporation.

Part 4: Comparative Protocol Summary

Use this table to select the correct method for your specific constraints.

VariableStandard Protocol (

)
Recommended Protocol (Luche)
Reagents

, MeOH

,

, MeOH
Reaction Time 2–12 Hours (Sluggish)15–45 Minutes (Rapid)
Conversion Often stalls at 70–80%>98% Typical
Quench Often 1M HCl (Dangerous for yield)Sat.

(Safe)
Side Products Unreacted ketone, StyrenesMinimal

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (


) to force the conversion? 
A:  Yes, but it is overkill and risky. 

is a much stronger reducing agent. While it will overcome the electronic deactivation, the workup for

(Fieser or Rochelle's salt) often generates local hot spots and high alkalinity/acidity gradients that can degrade your sensitive product. The Luche method is safer and more selective [3].

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 1-(4-methoxy-3-methylphenyl)ethanol has a low melting point due to the disruption of crystal packing by the ortho-methyl group.

  • Action: Check purity via

    
     NMR. If pure, store in the freezer; it may solidify over time. If impurities are present, purify via column chromatography (Silica, Hexane/EtOAc 8:2) buffered with 1% Triethylamine to prevent acid degradation on the silica.
    

Q: I see a spot on TLC that moves with the solvent front. What is it? A: That is likely the styrene derivative (dehydration product). This confirms your workup or reaction conditions are too acidic. Switch to the Buffered Workup described in Part 3.

References

  • Gemal, A. L., & Luche, J. L. (1981).[1][2] Lanthanoids in organic synthesis.[2][3] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Uwai, K., et al. (2008).[4] Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry.

  • Myers, A. G. (n.d.). Advanced Organic Chemistry: Reduction Protocols. Harvard University Chemistry Department.

Sources

Optimizing solvent selection for crystallization of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Solvent Systems for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol Ticket ID: CRY-OPT-4M3M-S1 Assigned Specialist: Senior Application Scientist, Process Development

Introduction

Welcome to the Technical Support Center. You are likely working with (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol , a chiral benzylic alcohol intermediate. Based on its structure (lipophilic tolyl/methoxy backbone + hydrophilic hydroxyl group), this molecule presents specific challenges: low melting point , propensity for oiling out (Liquid-Liquid Phase Separation) , and enantiomeric eutectic formation .

This guide provides a self-validating workflow to select the optimal solvent system, ensuring high yield and enantiomeric excess (ee).

Module 1: Solvent Selection Strategy

The Challenge: Balancing Polarity

Your molecule contains competing functionalities:

  • Hydrophobic Domain: The 4-methoxy-3-methylphenyl ring requires non-polar or aromatic interaction.

  • Hydrophilic Domain: The secondary alcohol (-OH) requires hydrogen bonding.

If the solvent is too non-polar (e.g., pure Hexane), the compound will not dissolve or will oil out. If too polar (e.g., Methanol), yield will be poor due to high solubility.

Recommended Solvent Screening Protocol

We recommend a solubility bracketing approach using Class 3 (low toxicity) solvents.

Solvent ClassRecommended SolventSolubility PredictionRisk Factor
Alcohols Isopropyl Alcohol (IPA)High . Good H-bond acceptor/donor match.Low yield without anti-solvent.
Esters Isopropyl Acetate (IPAc)Moderate . Good for cooling crystallization.[1]Hydrolysis risk at high T/pH.
Aromatics TolueneHigh . Excellent π-π stacking with phenyl ring.Solvate formation.
Alkanes n-HeptaneVery Low . Use ONLY as anti-solvent.High risk of Oiling Out.
Ethers MTBEModerate/High . Good volatility for drying.Peroxide formation (storage).
Experimental Workflow: The Solubility Curve

Do not guess. Generate data.

  • Prepare Slurries: Weigh 500 mg of crude material into 4 vials.

  • Add Solvents: Add 1.0 mL of IPA, IPAc, Toluene, and MTBE respectively.

  • Heat & Cool: Heat to 50°C. If fully soluble, add more solid until saturated. Cool to 0°C.

  • Metric: You are looking for a solvent that dissolves >150 mg/mL at 50°C and <30 mg/mL at 0°C.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling, the solution turns milky/cloudy, or distinct oily droplets form on the glass walls before crystals appear. Cause: The crystallization temperature (


) is lower than the Liquid-Liquid Phase Separation temperature (

). This is common for this molecule due to its low melting point and impurities lowering the lattice energy.
The Mitigation Workflow

Use this logic gate to resolve oiling out issues.

OilingOutMitigation Start Issue: Oiling Out Observed CheckImpurity Check Input Purity (Is purity < 90%?) Start->CheckImpurity PurifyFirst Action: Pre-purify (Flash Column or Extraction) CheckImpurity->PurifyFirst Yes CheckSolvent Evaluate Solvent System CheckImpurity->CheckSolvent No PurifyFirst->CheckSolvent ChangeSolvent Action: Change Solvent Switch to Higher BP Solvent (e.g., Toluene instead of DCM) CheckSolvent->ChangeSolvent Solvent too volatile? SeedProtocol Action: Implement Seeding Add 1% wt seeds at T > T_LLPS CheckSolvent->SeedProtocol Solvent OK?

Figure 1: Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Technical Fix:

  • Seeding is Mandatory: You must bypass the nucleation energy barrier. Add 0.5–1.0 wt% of pure seed crystals before the solution reaches the cloud point.

  • Anti-solvent Addition: If using IPA/Heptane, add Heptane slowly. A rapid spike in local supersaturation drives the system into the "spinodal decomposition" zone (oil).

Module 3: Enantiomeric Enrichment

Context: You are isolating the (1S) enantiomer. Risk: Chiral alcohols often form racemic compounds (where the racemate is more stable/less soluble than the pure enantiomer) or conglomerates .

The "Swish" Test (Slurry Aging)

To determine if crystallization can upgrade chiral purity:

  • Take your crude material (e.g., 80% ee).

  • Create a saturated slurry in your chosen solvent (e.g., Heptane/IPA 90:10).

  • Stir at ambient temperature for 24 hours.

  • Filter and measure ee of the solid vs. the liquor .

Interpretation:

  • Solid ee > Initial ee: The racemate is more soluble (Conglomerate behavior) OR you are crystallizing the pure enantiomer while impurities stay in solution. Proceed with crystallization.

  • Solid ee < Initial ee: The racemate is crystallizing out (Racemic Compound). Stop. You must use a resolving agent or asymmetric synthesis upstream to reach a "eutectic threshold" before crystallization will work.

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent? A: Yes, if using Methanol, Ethanol, or IPA as the primary solvent. However, benzylic alcohols can form sticky gums in water. We recommend Heptane or Methylcyclohexane as superior anti-solvents for better crystal habit (morphology) control.

Q: The crystals are extremely fine and hard to filter. Why? A: This indicates nucleation was too fast .

  • Fix: Reduce the cooling rate (e.g., from 1°C/min to 0.1°C/min).

  • Fix: Reduce the anti-solvent addition rate.[2]

  • Fix: Use "Temperature Cycling" (heat/cool loops) to ripen the crystals (Ostwald Ripening).

Q: How do I dry these crystals without melting them? A: This molecule likely has a melting point between 40°C–60°C (typical for this class).

  • Protocol: Dry under vacuum at ambient temperature (20-25°C) initially. Do not heat above 35°C until the bulk solvent is removed to prevent "melt-back."

References & Further Reading

  • Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Link

  • Oiling Out Mechanisms: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization." Organic Process Research & Development. Link

  • Chiral Crystallization: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Standard text for chiral resolution logic).

  • General Protocol: "Crystallization of Organic Compounds: An Industrial Perspective." Wiley Online Library. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol before handling.

Sources

Technical Support Center: Chiral Separation of 1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the separation of the (S) and (R) enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol. As a key chiral building block, obtaining this secondary alcohol in high enantiomeric purity is critical for downstream applications. This document addresses common experimental challenges through a structured troubleshooting guide and frequently asked questions, grounded in established scientific principles and field-proven methodologies.

Core Separation Strategies: An Overview

The separation of enantiomers, which have identical physical properties in an achiral environment, requires the introduction of a chiral environment to form transient diastereomeric complexes.[1][2] For 1-(4-methoxy-3-methylphenyl)ethan-1-ol, three primary strategies are employed:

  • Chiral Chromatography (HPLC & SFC): This is the most versatile and widely used method for both analytical and preparative-scale separations.[3] It involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[1] Supercritical Fluid Chromatography (SFC) is often favored for its speed and reduced consumption of organic solvents.[4][5]

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[6][7] This results in a mixture of a product and the unreacted, enantiomerically enriched starting material.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[8] These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.[8][9]

Troubleshooting Guide: Chiral Chromatography

This section addresses the most common issues encountered during the development of chiral HPLC and SFC methods for separating the enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol.

Q1: I am seeing poor or no resolution between the (S) and (R) enantiomers. What should I do?

Answer: This is the most fundamental challenge in chiral separations and indicates that the chosen CSP and mobile phase are not creating a sufficient energetic difference between the transient diastereomeric complexes formed with each enantiomer.[2] Chiral recognition typically relies on a minimum of three points of interaction between the analyte and the CSP.[10]

Your troubleshooting strategy should be systematic, starting with the factors that have the largest impact on selectivity.

G A Start: Poor or No Resolution B Step 1: Screen Different CSPs (Polysaccharide, Pirkle, etc.) A->B C Is partial separation achieved? B->C D Step 2: Optimize Mobile Phase - Vary alcohol % (IPA, EtOH) - Screen alternative solvents (ACN, MTBE) C->D Yes I Consult technical support with all screening data C->I No E Is resolution improving? (Rs > 1.0) D->E E->B No, return to CSP screen F Step 3: Adjust Temperature (Test at 15°C, 25°C, 40°C) E->F Yes G Step 4: Lower Flow Rate (e.g., 1.0 -> 0.7 mL/min) F->G H Optimized Method (Rs >= 1.5) G->H

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the single most important factor.[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and a common first choice for separating chiral alcohols.[12][13] If one CSP fails, screening a small set of columns with different chiral selectors is the most effective approach.[14]

  • Optimize the Mobile Phase:

    • Solvent Composition: In normal-phase or polar organic modes, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., hexane or CO₂ for SFC) dramatically affects retention and selectivity. Systematically vary the modifier percentage in small increments (e.g., 2-5%).

    • Additives: Since 1-(4-methoxy-3-methylphenyl)ethan-1-ol is a neutral compound, additives are less likely to have a dramatic effect than with acidic or basic analytes. However, trace amounts of water in the mobile phase can impact reproducibility on some CSPs.[10]

  • Adjust Column Temperature: Temperature influences the thermodynamics of the chiral recognition process.[15] Lower temperatures often, but not always, increase resolution by enhancing the stability of the diastereomeric complexes. Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C).

  • Lower the Flow Rate: Reducing the flow rate increases the residence time of the analyte on the column, allowing for more interactions with the CSP, which can improve resolution, albeit at the cost of longer run times.

Q2: My peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape is typically caused by undesirable secondary interactions, column overload, or injection solvent effects.

  • Cause & Solution: Column Overload: Injecting too high a concentration of the analyte can saturate the chiral selectors on the stationary phase, leading to peak tailing.

    • Action: Systematically reduce the sample concentration or injection volume until a symmetrical peak shape is achieved.

  • Cause & Solution: Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

    • Action: The ideal practice is to dissolve the sample directly in the mobile phase.[1] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Cause & Solution: Column Contamination or Degradation: Residual impurities from previous analyses can interact with the analyte. The stationary phase itself may degrade over time.

    • Action: Flush the column with a strong, compatible solvent (check the column care manual). If the problem persists, a new column may be required.

Q3: My retention times are drifting between injections. Why is this happening?

Answer: Irreproducible retention times compromise the reliability of your analysis. The most common causes are insufficient column equilibration, temperature fluctuations, and mobile phase instability.

  • Cause & Solution: Insufficient Equilibration: Chiral separations, particularly in normal-phase mode, can require extensive equilibration times to ensure the stationary phase surface is saturated with the mobile phase components.

    • Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. For isocratic methods, this is usually sufficient.[10]

  • Cause & Solution: Temperature Fluctuations: Ambient temperature changes in the lab can affect mobile phase viscosity and interaction kinetics.

    • Action: Use a thermostatted column compartment to maintain a constant temperature.

  • Cause & Solution: "Memory Effects": Some CSPs can "remember" previous mobile phases or additives, especially acidic or basic modifiers.[10] While less common for neutral analytes, it's a potential issue if the column is used for multiple applications.

    • Action: Dedicate columns to specific methods or mobile phase systems where possible. Implement a rigorous flushing protocol when switching between methods.

Q4: I'm having trouble dissolving my sample for a preparative-scale run. What are my options?

Answer: Sample solubility is a critical bottleneck in preparative chromatography, as it directly impacts throughput.[11][16]

  • Cause & Solution: Poor Solubility in Non-Polar Mobile Phases: 1-(4-methoxy-3-methylphenyl)ethan-1-ol may have limited solubility in high-hexane mobile phases common in normal-phase chromatography.

    • Action 1: Modify the Mobile Phase: Look for a mobile phase that provides good separation but has a higher content of a more polar solvent (e.g., ethanol, 2-propanol) to improve solubility.[16]

    • Action 2: Explore Polar Organic Mode (POM): This mode uses mobile phases like 100% methanol or acetonitrile.[11] It can significantly enhance the solubility of polar analytes and is compatible with many modern immobilized polysaccharide CSPs.

    • Action 3: Use Supercritical Fluid Chromatography (SFC): The supercritical CO₂/alcohol mobile phases used in SFC often have excellent solvating power, combining the benefits of high loading capacity and reduced environmental impact.[17]

Frequently Asked Questions (FAQs)

G A What is my goal? B Analytical Scale (Purity check, quantification) A->B C Preparative Scale (Isolate pure enantiomers) A->C D Chiral HPLC / SFC B->D Primary choice for speed and direct analysis G High throughput? Need both enantiomers? C->G E Enzymatic Resolution F Diastereomeric Crystallization G->D Yes H Need large scale (>kg)? High enantiopurity required? G->H No H->E Yes, if one enantiomer is sufficient (max 50% yield) H->F Yes, if a suitable resolving agent is found

Caption: Decision tree for selecting a chiral separation strategy.

Which separation technique is best for my needs: analytical purity check vs. preparative isolation?
  • For Analytical Scale (e.g., determining enantiomeric excess (e.e.)): Chiral HPLC or SFC is the gold standard.[3] These methods are fast, highly sensitive, require minimal sample, and provide direct quantification of both enantiomers in a single run. Modern ultra-fast SFC methods can achieve separations in under a minute.[18]

  • For Preparative Scale (isolating grams to kilograms): The choice is more complex.

    • Preparative SFC/HPLC is often the most direct and predictable method, allowing for the recovery of both enantiomers with high purity.[5] Its main drawback can be solvent consumption and cost, although SFC mitigates this significantly.[17]

    • Enzymatic Kinetic Resolution is an excellent choice for large-scale synthesis if only one enantiomer is needed, as the theoretical maximum yield for a single enantiomer is 50%.[7] It is often cost-effective and environmentally friendly ("green chemistry").

    • Diastereomeric Crystallization can be the most economical method at a very large industrial scale but requires significant process development to find a suitable resolving agent and optimize crystallization conditions.[8] It can be labor-intensive and may not always yield the highest enantiopurity without multiple recrystallizations.[9]

How do I select an initial chiral stationary phase (CSP) for screening?

There is no way to predict the best CSP with certainty based on analyte structure alone. Therefore, an empirical screening approach is necessary.

  • Start with Polysaccharide-Based CSPs: Columns with coated or immobilized derivatives of amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate)) are the most successful for a broad range of compounds, including chiral alcohols, and should be your first choice.[12][13]

  • Use a Screening Kit: Many manufacturers offer kits with 3-5 columns based on complementary chiral selectors. Screening your analyte on this small set under a few standard mobile phase conditions (see table below) has a high probability of finding at least partial separation, which can then be optimized.[14]

When should I consider enzymatic resolution, and what are the key parameters?

Consider enzymatic resolution when you need to produce a significant quantity of one enantiomer and a 50% theoretical yield is acceptable. Lipases are particularly effective for resolving secondary alcohols like 1-(4-methoxy-3-methylphenyl)ethan-1-ol.[6]

  • Key Reaction: Transesterification using an acyl donor (e.g., vinyl acetate) is common. The enzyme will selectively acylate one enantiomer (e.g., the R-alcohol) into its corresponding ester, leaving the other enantiomer (the S-alcohol) unreacted.

  • Key Parameters to Screen:

    • Enzyme: Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL)).[19]

    • Acyl Donor: Vinyl acetate is a common and effective choice.

    • Solvent: A non-polar organic solvent like hexane or MTBE is typical.

    • Temperature: Usually performed between 30-50°C.

  • Monitoring: The reaction progress should be monitored by chiral HPLC to track the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both components.

Is diastereomeric crystallization a viable option? What are the challenges?

This method is viable but often considered after chromatographic methods due to the extensive development time required.

  • Process: The racemic alcohol is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) to form two diastereomeric salts.[9] These salts have different solubilities in a given solvent system, allowing one to crystallize out preferentially.

  • Main Challenges:

    • Finding a Suitable Resolving Agent: This is an empirical process and requires screening various agents.

    • Solvent Screening: Identifying a solvent system where the solubility difference between the two diastereomers is maximized is crucial for high recovery and purity.[20]

    • Optimization: The process is sensitive to temperature, cooling rate, and concentration, all of which must be carefully controlled to prevent co-precipitation.

Protocols & Data

Table 1: Typical Starting Conditions for Chiral HPLC/SFC Screening
ParameterHPLC (Normal Phase)SFC (Supercritical Fluid)
Columns Amylose & Cellulose-based CSPs (e.g., CHIRALPAK® IA/IB/IC, Lux® Amylose-1/Cellulose-1)Same as HPLC
Mobile Phase A: n-Hexane or HeptaneB: Isopropanol (IPA) or Ethanol (EtOH)A: Supercritical CO₂B: Methanol (MeOH) or Ethanol (EtOH)
Gradient/Isocratic Start with 80:20 (A:B), 90:10 (A:B)Start with 15-25% Modifier (B)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)3.0 mL/min
Temperature 25 °C40 °C
Back Pressure (SFC) -150 bar
Detection UV at ~225 nm or 275 nmUV at ~225 nm or 275 nm
Protocol 1: Analytical Chiral HPLC Method Development

This protocol outlines a systematic approach to developing an analytical method.

  • Column Selection: Choose a set of 3-4 polysaccharide-based chiral columns (e.g., immobilized amylose and cellulose derivatives).

  • Initial Screening:

    • Install the first column and equilibrate with 90:10 (v/v) Hexane:Isopropanol at 1.0 mL/min for 15 minutes.

    • Prepare a ~1 mg/mL solution of racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol in the mobile phase.

    • Inject 5 µL and monitor the chromatogram.

    • If no separation is observed, repeat the injection using 80:20 Hexane:Isopropanol.

    • Repeat this screening process for each column in your set.

  • Optimization:

    • Select the column/mobile phase combination that shows the best "hit" (baseline or partial separation).

    • Fine-tune the isopropanol percentage in 2% increments to maximize the resolution (Rs).

    • If peak shape is poor, try switching the modifier to ethanol.

    • Once the mobile phase is optimized, test the effect of temperature (e.g., 15°C and 40°C) to see if resolution can be further improved.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution Screening

This protocol provides a template for a small-scale screen to identify a suitable enzyme.

  • Setup: In separate vials, place 5-10 mg of the racemic alcohol (1-(4-methoxy-3-methylphenyl)ethan-1-ol).

  • Enzyme Addition: To each vial, add 5-10 mg of a different lipase (e.g., CALB, PCL, Pseudomonas fluorescens lipase).

  • Solvent & Reagent: Add 1 mL of anhydrous MTBE and 1.5 equivalents of vinyl acetate to each vial.

  • Reaction: Seal the vials and place them in an orbital shaker at 40°C.

  • Monitoring: After 6, 12, and 24 hours, take a small aliquot from each reaction. Quench the enzyme by filtering the aliquot through a small plug of silica gel.

  • Analysis: Dilute the filtered aliquot and analyze by the previously developed chiral HPLC method to determine the conversion percentage and the enantiomeric excess of the remaining alcohol and the newly formed ester. The most effective enzyme will show high enantioselectivity (E-value) at approximately 50% conversion.[19]

References

Sources

Validation & Comparative

A Comparative Guide to the Standard Optical Rotation of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Optical Rotation in Chiral Molecules

In the realm of pharmaceutical development and stereoselective synthesis, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately characterize and quantify the enantiomeric purity of a chiral compound is a critical aspect of drug discovery and manufacturing.

Optical rotation, the phenomenon where a chiral compound rotates the plane of polarized light, is a fundamental property used to characterize enantiomers.[1][2][3] The direction and magnitude of this rotation, measured using a polarimeter, are unique to a specific enantiomer under defined experimental conditions.[3][4][5] A positive (+) or dextrorotatory rotation indicates a clockwise turn of polarized light, while a negative (-) or levorotatory rotation signifies a counter-clockwise turn.[1][6] It is crucial to note that the R/S designation, which is based on the Cahn-Ingold-Prelog priority rules, does not directly correlate with the direction of optical rotation.[4][7]

Comparative Analysis of Optical Rotation in Structurally Related Alcohols

While a specific optical rotation value for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol has not been explicitly documented, we can infer an expected range by analyzing the values of structurally similar (S)-1-phenylethanol derivatives. The electronic and steric effects of substituents on the phenyl ring influence the molecule's interaction with plane-polarized light, thereby affecting the magnitude and sometimes the sign of the specific rotation.

CompoundStructureSpecific Rotation ([α]D)Conditions
(S)-1-phenylethanol

-45.0 ± 1.0°c=5 in methanol[8]
(S)-1-(4-methoxyphenyl)ethanol

Not specified, but available as a commercial product.[9] A value of +33.80° for the (R)-enantiomer has been reported.c = 0.60, CH2Cl2[10]
(S)-1-(p-tolyl)ethanol

Data for the racemic mixture is available.

Based on the available data, the introduction of a methoxy group at the para position of (S)-1-phenylethanol can significantly alter the optical rotation. For instance, the (R)-enantiomer of 1-(4-methoxyphenyl)ethanol exhibits a positive rotation, suggesting the (S)-enantiomer would be levorotatory. The additional methyl group at the meta position in our target molecule, (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, would further modulate this value. It is reasonable to hypothesize that the specific rotation for the (S)-enantiomer of our target compound will be a distinct value, likely negative, but empirical measurement is necessary for confirmation.

Experimental Determination of Optical Rotation

The accurate measurement of optical rotation is contingent upon careful experimental technique and the control of several key parameters.[1][3][11]

Key Parameters Influencing Optical Rotation:
  • Wavelength of Light: The standard wavelength for polarimetry is the sodium D-line (589 nm).[1][3]

  • Temperature: Optical rotation can be temperature-dependent, so measurements should be performed at a constant, reported temperature, typically 20°C or 25°C.[2][3]

  • Solvent: The choice of solvent can significantly impact the observed rotation.[1] It is imperative to use a high-purity solvent and to report it with the measurement.

  • Concentration: The observed rotation is directly proportional to the concentration of the chiral substance.[1][12]

  • Path Length: The length of the polarimeter cell, through which the light passes, also directly affects the observed rotation. The standard path length is 1 decimeter (10 cm).[1][4]

Protocol for Measuring Specific Rotation [α]
  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard solution with a known optical rotation.[3]

  • Sample Preparation:

    • Accurately weigh a sample of the pure enantiomer.

    • Dissolve the sample in a volumetric flask using a suitable high-purity solvent to a known concentration (c), typically expressed in g/100 mL.

  • Blank Measurement:

    • Fill a clean polarimeter cell of a known path length (l), usually 1 dm, with the pure solvent.

    • Ensure there are no air bubbles in the light path.[13]

    • Place the cell in the polarimeter and record the blank reading. This value should be zeroed out.

  • Sample Measurement:

    • Rinse the polarimeter cell with the sample solution before filling it.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.[13]

    • Place the cell in the polarimeter and record the observed rotation (α_obs).

  • Calculation of Specific Rotation: The specific rotation ([α]) is a standardized value and is calculated using the following formula:[1]

    [α]_D^T = α_obs / (l × c)

    Where:

    • [α]_D^T is the specific rotation at temperature T using the sodium D-line.

    • α_obs is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL or g/100mL (the unit must be consistent with the definition used).[1]

Synthesis and Characterization Workflow

To measure the optical rotation of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, one must first obtain the enantiomerically pure compound. This is typically achieved through either asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis Approach

A common and efficient method is the enantioselective reduction of the corresponding prochiral ketone, 4-methoxy-3-methylacetophenone.[14] This can be accomplished using various chiral reducing agents or biocatalysts.[15][16]

Step-by-Step Protocol for Asymmetric Reduction:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 4-methoxy-3-methylacetophenone in a suitable solvent (e.g., THF).

  • Addition of Chiral Catalyst: Introduce a chiral catalyst, such as an oxazaborolidine catalyst, followed by the slow addition of a reducing agent like borane-dimethyl sulfide complex at a controlled temperature.[17]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, quench the reaction and perform an extractive workup. Purify the resulting chiral alcohol by column chromatography.

  • Enantiomeric Purity Determination: Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or chiral gas chromatography (GC).[18][19]

  • Optical Rotation Measurement: Measure the optical rotation of the enantiomerically pure alcohol following the protocol described in Section 3.

Chiral Resolution Approach

Alternatively, the racemic 1-(4-methoxy-3-methylphenyl)ethan-1-ol can be synthesized and then separated into its constituent enantiomers.[20]

  • Synthesis of Racemic Alcohol: Reduce 4-methoxy-3-methylacetophenone using a non-chiral reducing agent such as sodium borohydride.

  • Diastereomeric Salt Formation: React the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form diastereomeric salts.[19][20]

  • Separation: Separate the diastereomers based on their differential solubility through fractional crystallization.[19]

  • Liberation of Enantiomer: Regenerate the pure enantiomer from the separated diastereomeric salt.

  • Characterization: Confirm the enantiomeric purity and measure the optical rotation as described previously.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Resolution cluster_purification Purification & Analysis cluster_characterization Final Characterization start Start: 4-Methoxy-3- methylacetophenone reduction Asymmetric Reduction (e.g., with Chiral Catalyst) start->reduction racemic Racemic Alcohol start->racemic purification Column Chromatography reduction->purification resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) racemic->resolution resolution->purification ee_det Determine Enantiomeric Excess (Chiral HPLC/GC) purification->ee_det pure_S Pure (1S)-Enantiomer ee_det->pure_S polarimetry Measure Optical Rotation (Polarimeter) pure_S->polarimetry final_value [α]D Value polarimetry->final_value

Caption: Workflow for obtaining and characterizing pure (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol.

Conclusion

While a definitive standard optical rotation value for (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol is not currently established in the literature, a comparative analysis of structurally related compounds provides a valuable framework for its estimation. For researchers and drug development professionals, the empirical determination of this value is essential. By following the detailed protocols for asymmetric synthesis or chiral resolution, and adhering to the stringent parameters for polarimetric measurement outlined in this guide, a precise and reproducible specific rotation value can be established. This will not only contribute to the body of chemical knowledge but also ensure the stereochemical integrity of this important chiral building block in its various applications.

References

  • Vedantu. (n.d.). Optical Rotation in Chemistry: Definition, Formula & Examples. Retrieved from [Link]

  • Rudolph Research Analytical. (2012, December 4). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]

  • Serrano, S., Rodríguez, I., Moreno, R., & Rincón, F. (2019). Detection of key factors affecting specific optical rotation determination in honey. CYTA - Journal of Food, 17(1), 648-655.
  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

  • Serrano, S., et al. (2019). Detection of key factors affecting specific optical rotation determination in honey. CYTA - Journal of Food. Retrieved from [Link]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Retrieved from [Link]

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Xu, Y., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. Retrieved from [Link]

  • Collegedunia. (2024, August 13). A 0.06 g/mL solution of (S)-1-phenylethanol placed in a 5 cm long polarimeter tube shows an optical rotation of 1.2o . The specific rotation is. (round off to the nearest integer). Retrieved from [Link]

  • University of Warmia and Mazury in Olsztyn. (n.d.). M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter. Retrieved from [Link]

  • Bultinck, P., et al. (2009). Vibrational Raman optical activity of 1-phenylethanol and 1-phenylethylamine: Revisiting old friends.
  • ResearchGate. (n.d.). Enantioselective reduction of methoxy- and bromo-acetophenones. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enantioselective microbial reduction of substituted acetophenone | Request PDF. Retrieved from [Link]

  • Corey, E. J., & Helal, C. J. (1998). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • Rudolph Research Analytical. (2012, December 14). Specific Rotation Equation Vs Optical Rotation - Polarimetry. Retrieved from [Link]

  • Boodida, S., Gudla, P., & Maddula, S. R. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254.
  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Enantioselective Separation of 1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chiral stationary phases (CSPs) for the successful separation of 1-(4-methoxy-3-methylphenyl)ethan-1-ol enantiomers. As drug development professionals and researchers know, the stereochemistry of a molecule is critical, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1][2] Therefore, robust analytical methods for enantiomeric separation are not just a regulatory requirement but a fundamental necessity in pharmaceutical research.[2][3]

This document moves beyond a simple listing of products, offering a deep dive into the causality behind experimental choices, providing a self-validating framework for method development, and grounding all recommendations in authoritative scientific principles.

The Foundation: Chiral Recognition on Polysaccharide CSPs

For aromatic alcohols like 1-(4-methoxy-3-methylphenyl)ethan-1-ol, polysaccharide-based CSPs are the industry's workhorse, demonstrating the highest probability of success.[4][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a powerful and versatile platform for resolving a wide array of racemates.[1][6][7]

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[3][8] The differential stability of these complexes leads to different retention times. The key interactions governing this recognition are a combination of:

  • Hydrogen Bonding: The hydroxyl group of the alcohol analyte can act as a hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.[3]

  • Steric Interactions: The three-dimensional structure of the chiral selector creates grooves and cavities. One enantiomer will fit more favorably into these chiral pockets than the other, leading to a stronger interaction and longer retention.[8]

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction profile.[3]

The subtle interplay of these forces determines the enantioselectivity of the column.

Comparative Analysis of Leading Chiral Stationary Phases

While numerous CSPs exist, a strategic selection based on the analyte's structure is paramount. The most successful CSPs for aryl carbinols are overwhelmingly polysaccharide-based.[9] The two primary backbones, amylose and cellulose, though often derivatized with the same functional groups, can offer surprisingly different selectivities due to their distinct higher-order structures.[10] Amylose typically forms a more tightly coiled helical structure, while cellulose adopts a more linear, layered arrangement.[10]

Below is a comparative table of recommended CSPs for screening the enantiomers of 1-(4-methoxy-3-methylphenyl)ethan-1-ol. The data is based on separations of structurally similar aryl carbinols, a standard and effective approach in chiral method development.

CSP Brand & PhaseChiral SelectorBackboneKey Characteristics & Typical Performance
Lux® Cellulose-1 / Chiralcel® OD Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseOften considered the first-choice, general-purpose CSP for a wide range of compounds.[11] Excellent for aryl carbinols. Provides robust performance in normal phase, reversed-phase, and SFC modes.[11]
Lux® Amylose-1 / Chiralpak® AD Amylose tris(3,5-dimethylphenylcarbamate)AmyloseProvides complementary selectivity to its cellulose counterpart.[11][12] The different helical structure of amylose can resolve enantiomers that co-elute on cellulose-based phases.
Lux® i-Cellulose-5 / Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Cellulose (Immobilized)The immobilized nature allows for the use of a wider range of solvents, including THF, DCM, and ethyl acetate, which would destroy traditional coated columns.[13][14] Halogenation can enhance π-π interactions and alter selectivity.[15]
Lux® i-Amylose-1 / Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)Amylose (Immobilized)Combines the unique selectivity of the amylose backbone with the solvent versatility of an immobilized phase.[6][13] An essential part of any comprehensive screening set.
Pirkle-Type (e.g., Whelk-O® 1) (3,5-Dinitrobenzoyl)phenylglycineN/A (Brush-Type)Offers a different separation mechanism based on π-acid/π-base interactions.[3] While polysaccharide phases are often the primary choice, Pirkle-type columns can provide a unique and sometimes superior selectivity for certain analytes.[16]

Experimental Protocol: A Rational Approach to Method Development

A successful chiral separation is rarely achieved with the first injection. A systematic method development workflow is essential.

Workflow for Chiral Method Development

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical aspect of this responsibility, ensuring the well-being of our colleagues and the preservation of our shared environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, a substituted aromatic alcohol. By understanding the principles behind these procedures, you can foster a culture of safety and sustainability within your laboratory.

Hazard Profile and Initial Assessment

Anticipated Hazards:

  • Combustibility: Similar aromatic alcohols are classified as combustible liquids.[1] Keep away from heat, sparks, open flames, and other ignition sources.

  • Irritation: May cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Environmental Toxicity: Some related compounds are toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.

This initial assessment underscores that (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol should be treated as a hazardous chemical, and its disposal must be managed accordingly.

The Regulatory Landscape: A Foundation of Compliance

In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations mandate a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[4] Key principles of RCRA include:

  • Prohibition of Improper Disposal: It is illegal to dispose of hazardous chemicals down the drain or in regular trash.[4][5]

  • Waste Characterization: Generators must determine if their waste is hazardous.

  • Proper Management: Strict requirements for labeling, storage, and transportation of hazardous waste.

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and ensuring compliance.

Waste Characterization: Know Your Waste

Before disposal, you must characterize the waste stream containing (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol. Hazardous waste is typically identified by one or more of the following characteristics:

  • Ignitability: For liquids, a flashpoint of less than 140°F (60°C).[4] Given the combustibility of similar compounds, this is a likely characteristic.

  • Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Unstable under normal conditions, may react with water, or can create explosive mixtures.

  • Toxicity: Harmful or fatal when ingested or absorbed.

Based on the anticipated hazards, waste containing (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol should be managed as ignitable and potentially toxic hazardous waste.

On-Site Waste Management: The Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4][6]

Step-by-Step SAA Management:

  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is typically suitable for aromatic alcohols.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof cap.[5]

    • It is permissible to reuse an empty reagent bottle for waste collection, provided it is compatible and properly relabeled.[7]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol".[6][8] Avoid using abbreviations or chemical formulas.[9]

    • Indicate the approximate concentrations of all components in the waste mixture.[9]

    • Include hazard warnings, such as "Flammable" or "Irritant".[8]

  • Storage and Segregation:

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the container in a designated SAA, which must be at or near the point of generation.[4][10]

    • Segregate incompatible waste streams. For example, store flammable liquids separately from oxidizers and corrosives.[10] Use secondary containment, such as a chemical-resistant tray, to prevent the spread of spills.[5]

Experimental Workflow for Waste Accumulation

G cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) A Waste Generation (e.g., from reaction work-up, chromatography) B Select Compatible Waste Container (e.g., HDPE, Glass) A->B Initiate Disposal C Label Container: 'Hazardous Waste' + Contents + Hazards B->C Before First Use D Add Waste to Container C->D E Keep Container Securely Closed D->E Immediately After Adding F Store in Secondary Containment & Segregate E->F

Caption: Workflow for proper waste accumulation in a Satellite Accumulation Area.

Disposal Procedures

For Small Quantities (e.g., contaminated wipes, gloves, or small volumes of liquid):

  • Solid Waste:

    • Place chemically contaminated solid waste, such as gloves, paper towels, and silica gel, in a clear plastic bag within a designated solid waste container.[11]

    • Label the container clearly as "Hazardous Waste" with a description of the contents.

    • Do not dispose of any sharps in these containers.

  • Liquid Waste:

    • Collect in your labeled liquid hazardous waste container as described in the SAA section.

    • Never mix incompatible waste streams.

For Large Quantities or When the Container is Full:

  • Request a Pickup:

    • Once your waste container is nearly full (leaving at least 5% headspace for expansion) or you have finished the project generating the waste, arrange for its removal by your institution's EHS department.[7]

    • Complete a hazardous waste pickup request form as required by your institution, ensuring all chemical components and their concentrations are accurately listed.

  • EHS Handling:

    • EHS personnel will collect the waste from your SAA and transport it to a Central Accumulation Area (CAA) before it is sent to a licensed hazardous waste disposal facility.[8]

Disposal Decision Tree

G A Waste Containing (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol B Is it liquid or solid waste? A->B C Solid Waste (e.g., contaminated gloves, wipes) B->C Solid D Liquid Waste (e.g., solutions, reaction mixtures) B->D Liquid E Place in labeled solid hazardous waste container. C->E F Collect in labeled liquid hazardous waste container in SAA. D->F G Container Full? E->G F->G H Request pickup from Environmental Health & Safety (EHS). G->H Yes

Caption: Decision tree for the disposal of (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol waste.

Emergency Procedures: Spill Management

In the event of a spill, your immediate priority is personal safety.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.

  • Cleanup:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Contain the spill using an absorbent material like vermiculite or a spill kit absorbent.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[12]

    • Clean the affected area thoroughly.

Waste Minimization: A Proactive Approach

The most sustainable disposal method is to minimize waste generation in the first place.[4]

Waste Minimization StrategyImplementation in the Lab
Source Reduction Order only the quantity of chemical needed for your experiments.[4]
Scale Down Experiments When possible, use microscale techniques to reduce the volume of reagents and solvents.
Avoid Unnecessary Dilutions Prepare solutions at the concentration needed to avoid disposing of excess diluted material.
Inventory Management Maintain an accurate chemical inventory to prevent over-ordering and the expiration of chemicals.[4]

By adhering to these procedures, you not only comply with legal requirements but also actively contribute to a safer and more sustainable research environment. Always consult your institution's specific guidelines and your EHS department for any questions regarding chemical waste disposal.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, University of Missouri. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety Data Sheet for 1-(4-Methylphenyl)ethanol. Thermo Fisher Scientific. [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham, Environmental Health and Safety. [Link]

  • How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.